molecular formula C15H16N4S B14158238 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine CAS No. 325778-97-0

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine

Cat. No.: B14158238
CAS No.: 325778-97-0
M. Wt: 284.4 g/mol
InChI Key: UPALGJTYTUKPKZ-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyrimidine and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable imidazo[1,2-a]pyridine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or imidazo[1,2-a]pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication and repair processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-3-methylquinoxaline
  • N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine is unique due to its dual heterocyclic structure, which imparts specific chemical and biological properties. This dual structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds .

Properties

CAS No.

325778-97-0

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H16N4S/c1-10-7-11(2)17-15(16-10)20-9-13-8-19-12(3)5-4-6-14(19)18-13/h4-8H,9H2,1-3H3

InChI Key

UPALGJTYTUKPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=NC(=CC(=N3)C)C

solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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